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Compound of Interest

Compound Name: 4-Propylpyrrolidin-2-one

Cat. No.: B3332907 Get Quote

(R)-4-propylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds, a scaffold that

is a cornerstone in medicinal chemistry.[1] The five-membered lactam ring is a privileged

structure found in a variety of therapeutic agents. The specific stereochemistry at the C4

position, conferred by the (R)-configuration, makes this molecule a valuable chiral intermediate

for the synthesis of complex molecular targets where precise three-dimensional orientation is

critical for biological activity. For instance, it is listed as an impurity of Brivaracetam, an

antiepileptic drug, highlighting the need for its accurate identification and characterization.[2][3]

Robust analytical characterization is the bedrock of chemical synthesis and drug development.

It ensures the identity, purity, and structural integrity of a compound. This guide provides an in-

depth examination of the primary spectroscopic techniques used to elucidate the structure of

(R)-4-propylpyrrolidin-2-one. While a complete public dataset for this specific molecule is not

available, this guide synthesizes data from analogous structures and foundational

spectroscopic principles to present a detailed, predictive analysis.

Table 1: Chemical Properties of (R)-4-propylpyrrolidin-2-one
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Property Value Source

Molecular Formula C₇H₁₃NO [2]

Molecular Weight 127.18 g/mol [4]

Monoisotopic Mass 127.099714038 Da [2]

CAS Number 930123-37-8 [4]

Topological Polar Surface Area 29.1 Å² [2]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
1

Rotatable Bond Count 2

Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of (R)-4-propylpyrrolidin-2-one are

numbered as shown below. This convention will be used consistently throughout the guide.

Caption: Molecular structure of (R)-4-propylpyrrolidin-2-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Data Acquisition
The causality behind this protocol is to ensure high-resolution data, free from artifacts, allowing

for unambiguous interpretation. For a chiral molecule like (R)-4-propylpyrrolidin-2-one,

achieving good signal separation is key.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of (R)-4-propylpyrrolidin-2-one.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for general

solubility and its well-defined residual peak.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer or higher):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent. This step is essential for

maintaining field stability during the experiment.[5]

Shim the magnetic field to optimize homogeneity. This is an iterative process to maximize

the lock signal and achieve sharp, symmetrical peaks, which is crucial for resolving

complex multiplets.[5]

Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal

transfer and sensitivity.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-

45 degree pulse angle, a spectral width of ~12 ppm, and a sufficient number of scans

(typically 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds

is generally adequate.[1]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of

¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required

to obtain quantitative data for all carbon environments, especially the carbonyl carbon.[1]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase-correct the spectra manually to ensure all peaks are in positive absorption mode.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

¹H NMR Spectral Data Analysis (Predicted)
The predicted ¹H NMR spectrum is based on the analysis of the parent 2-pyrrolidinone

structure and established principles of chemical shift theory.[5][6] The propyl group and the

chiral center at C4 introduce additional complexity and diastereotopicity.

Table 2: Predicted ¹H NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~6.5-7.5 br s 1H NH (H1)

The amide

proton is typically

broad and its

chemical shift is

highly dependent

on concentration

and solvent.

~3.45-3.35 m 1H CH₂ (H5a)

Part of an AB

system,

diastereotopic

due to the C4

chiral center.

Deshielded by

the adjacent

nitrogen.

~3.10-3.00 m 1H CH₂ (H5b)

The other

diastereotopic

proton at C5.

~2.50-2.35 m 2H
CH (H4), CH₂

(H3a)

Complex

multiplet arising

from the methine

proton at the

chiral center and

one of the

diastereotopic

C3 protons.

~2.15-2.05 dd 1H CH₂ (H3b)

The other

diastereotopic

proton at C3,

coupled to H4

and H3a.
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~1.50-1.25 m 4H
CH₂ (H1'), CH₂

(H2')

Overlapping

multiplets for the

two methylene

groups of the

propyl chain.

~0.90 t 3H CH₃ (H3')

Terminal methyl

group, appearing

as a triplet due to

coupling with the

adjacent C2'

methylene

protons.

¹³C NMR Spectral Data Analysis (Predicted)
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.

The predicted shifts are based on data for 2-pyrrolidinone and other aliphatic lactams.[5][7]

Table 3: Predicted ¹³C NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)
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Chemical Shift (δ) ppm Assignment Rationale

~176.0 C=O (C2)

The carbonyl carbon of the

amide (lactam) is significantly

deshielded and appears far

downfield.[5]

~48.0 CH₂ (C5)
Carbon adjacent to the

nitrogen atom.

~40.5 CH (C4)
The chiral methine carbon,

attached to the propyl group.

~37.0 CH₂ (C3)
Methylene carbon adjacent to

the carbonyl group.

~35.5 CH₂ (C1')
Propyl chain carbon attached

to the ring.

~20.0 CH₂ (C2')
Central methylene of the

propyl chain.

~14.0 CH₃ (C3')
Terminal methyl carbon of the

propyl chain.

Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the molecular weight of the compound and, through

fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry Data
Acquisition
The primary goal of the MS protocol is to generate a clean, accurate mass measurement of the

molecular ion. The choice of sample preparation depends on the sample's purity and the

desired sensitivity.[8]

Objective: To determine the accurate mass of the molecular ion and observe its primary

fragmentation pattern.
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Methodology:

Sample Preparation (Clean Sample):

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.

Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible

with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive

ESI). The acid promotes protonation, leading to the formation of [M+H]⁺ ions.

Sample Preparation (Complex Matrix):

For samples in a complex matrix (e.g., from a biological or crude reaction mixture), sample

cleanup is crucial to avoid ion suppression and contamination of the instrument.[9][10]

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to remove salts

and highly polar impurities. Elute the analyte with an organic solvent, evaporate, and

reconstitute in the infusion solvent.[9]

Data Acquisition (LC-MS with ESI Source):

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system. LC coupling can provide an additional layer of

purification.[11]

Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI). ESI is

a soft ionization technique ideal for polar small molecules, minimizing fragmentation in the

source.[11]

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the

molecular ion ([M+H]⁺ at m/z 128.1) and subjecting it to collision-induced dissociation

(CID).

Mass Spectrum Analysis (Expected)
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The monoisotopic mass of C₇H₁₃NO is 127.0997 Da.[2] In positive mode ESI-MS, the primary

ion observed will be the protonated molecule.

Expected Molecular Ion: [M+H]⁺ = 128.1070 Da

Fragmentation Pathway: The fragmentation of the protonated molecule in an MS/MS

experiment would likely proceed through characteristic losses of the propyl side chain and

fragmentation of the pyrrolidinone ring.

[M+H]⁺
m/z = 128.1

Loss of propene (-C₃H₆)
m/z = 86.1

- C₃H₆

Loss of propyl radical (-•C₃H₇)
m/z = 85.1

- •C₃H₇

Loss of CO (-28 Da)
m/z = 58.1

- CO

Click to download full resolution via product page

Caption: Plausible ESI-MS/MS fragmentation pathway for (R)-4-propylpyrrolidin-2-one.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the method of choice for analyzing liquid or solid organic

compounds as it requires minimal to no sample preparation.[12][13] The IR beam interacts with

only a shallow layer of the sample, making it ideal for neat analysis.[13]
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Objective: To obtain the infrared absorption spectrum to identify key functional groups.

Methodology:

Instrument Setup:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Background Spectrum:

With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step

to subtract the absorbance from ambient CO₂, water vapor, and the instrument itself.[1]

Sample Analysis:

Place a small amount of the (R)-4-propylpyrrolidin-2-one sample (a single drop if liquid,

a small amount of powder if solid) directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.[1]

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

to generate the final transmittance or absorbance spectrum.

Identify and label the major absorption bands.

IR Spectrum Analysis (Expected)
The IR spectrum of (R)-4-propylpyrrolidin-2-one will be dominated by absorptions from the

amide and alkyl functional groups. The data is predicted based on the known spectrum of 2-

pyrrolidinone and other amides.[5][14]

Table 4: Predicted IR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one
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Wavenumber (cm⁻¹) Vibrational Mode Interpretation

~3250 (broad) N-H stretch

Characteristic of a secondary

amide N-H group, often

broadened due to hydrogen

bonding.[5]

~2955, ~2870 C-H stretch (sp³)

Asymmetric and symmetric

stretching of the C-H bonds in

the propyl group and the

pyrrolidinone ring.[5]

~1685 (strong) C=O stretch (Amide I)

A very strong and sharp

absorption, characteristic of

the carbonyl group in a five-

membered lactam.[5]

~1460 CH₂ scissoring
Bending vibration of the

methylene groups.[5]

~1290 C-N stretch

Stretching vibration of the

carbon-nitrogen bond within

the amide linkage.[5]

Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the

convergence of evidence from multiple analytical methods. The workflow below illustrates the

logical progression from sample receipt to full structural elucidation, demonstrating a self-

validating system.
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Sample Handling

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Sample of
(R)-4-propylpyrrolidin-2-one

ATR-FTIR Analysis NMR Analysis
(¹H, ¹³C)

High-Resolution
MS Analysis

Functional Groups ID'd
(C=O, N-H, C-H)

Connectivity & Stereochem
(Proton/Carbon Skeleton)

Molecular Formula
(Accurate Mass)

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of (R)-4-propylpyrrolidin-2-one.

Conclusion
The structural confirmation of (R)-4-propylpyrrolidin-2-one is achieved through a synergistic

application of NMR, MS, and IR spectroscopy. The predicted ¹H and ¹³C NMR spectra provide

a detailed map of the proton and carbon framework, confirming the connectivity of the propyl

group at the C4 position of the pyrrolidinone ring. High-resolution mass spectrometry validates

the elemental composition by providing an accurate mass for the molecular ion ([M+H]⁺ at m/z

128.1070). Finally, IR spectroscopy offers rapid confirmation of the key amide (N-H, C=O) and

alkyl (C-H) functional groups. Together, these techniques provide a comprehensive and self-

validating dataset essential for the quality control and downstream application of this important

chiral building block in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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